Product packaging for 5-nitro-3H-1,3-thiazol-2-one(Cat. No.:CAS No. 3034-49-9)

5-nitro-3H-1,3-thiazol-2-one

Cat. No.: B1654999
CAS No.: 3034-49-9
M. Wt: 146.13 g/mol
InChI Key: YZFUZYHYTMCBDT-UHFFFAOYSA-N
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Description

5-nitro-3H-1,3-thiazol-2-one is a nitro-substituted thiazolone compound with the molecular formula C3H2N2O3S and a molecular weight of 146.12 g/mol . Its structure is defined by the SMILES notation C1=C(SC(=O)N1) N+ [O-] and the InChIKey YZFUZYHYTMCBDT-UHFFFAOYSA-N . As a building block in organic synthesis, this compound serves as a valuable precursor for exploring novel chemical space, particularly in the development of nitrogen and sulfur-containing heterocycles. Researchers may utilize it in pharmaceutical and agrochemical research to create new molecular entities for screening. The presence of both a nitro group and a carbonyl group on the thiazole ring makes it a versatile intermediate for further functionalization through various chemical reactions. All our chemical products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N2O3S B1654999 5-nitro-3H-1,3-thiazol-2-one CAS No. 3034-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2N2O3S/c6-3-4-1-2(9-3)5(7)8/h1H,(H,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFUZYHYTMCBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325491
Record name 5-nitro-3H-1,3-thiazol-2-one
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Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-49-9
Record name 5-Nitro-2(3H)-thiazolone
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Record name NSC 508978
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Record name NSC508978
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Record name 5-nitro-3H-1,3-thiazol-2-one
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Synthetic Strategies and Methodologies for 5 Nitro 3h 1,3 Thiazol 2 One and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Thiazol-2-one Systems

The formation of the 1,3-thiazol-2-one ring is a fundamental step and can be achieved through several established synthetic strategies. These methods typically involve the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.

Hantzsch Synthesis and its Adaptations for Thiazolone Formation

The Hantzsch thiazole (B1198619) synthesis, a cornerstone in thiazole chemistry since its discovery in 1887, traditionally involves the condensation of α-haloketones with thioamides. ias.ac.inderpharmachemica.com This versatile reaction can be adapted to form thiazol-2-one derivatives. For instance, the reaction of O-methyl carbamothioate with 1-chloropropan-2-one has been shown to yield 2-hydroxythiazole derivatives, which exist in tautomeric equilibrium with the 2-thiazolone form. researchgate.net Another modification involves the cyclization of α-thiocyanatoketones in an acidic or alkaline medium to produce 2-hydroxythiazoles. researchgate.net

Modern adaptations of the Hantzsch synthesis aim for improved efficiency and greener conditions. One-pot, multi-component procedures have been developed, reacting α-bromoacetyl compounds with thiourea (B124793) and substituted aldehydes in the presence of reusable catalysts like silica-supported tungstosilisic acid, achieving high yields under conventional heating or ultrasonic irradiation. rsc.orgmasterorganicchemistry.com

Cyclization Reactions from Thiourea Derivatives and α-Halo Carbonyl Compounds

A direct and widely used method for constructing the thiazole ring involves the reaction of thiourea or its derivatives with α-halo carbonyl compounds. ias.ac.inresearchgate.net This reaction is a variation of the Hantzsch synthesis and is particularly effective for producing 2-aminothiazoles, which can be precursors to thiazol-2-ones. The condensation of thiourea with α-haloketones or α-haloaldehydes efficiently yields the corresponding 2-aminothiazoles, often with no by-products. researchgate.netnih.gov

The reaction mechanism proceeds through an initial S-alkylation of the thiourea by the α-halo carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of substituted thioureas allows for the synthesis of N-substituted 2-aminothiazoles. researchgate.net While this method primarily yields 2-aminothiazoles, these can potentially be converted to the desired 2-oxo derivatives in subsequent steps.

Starting MaterialsProduct TypeReference(s)
Thiourea and α-haloketones2-Aminothiazoles researchgate.netnih.gov
N-substituted thioureas and α-halocarbonyls2-Monosubstituted aminothiazoles researchgate.net
N,N-disubstituted thioureas and α-halocarbonyls2-Disubstituted aminothiazoles researchgate.net

Copper-Catalyzed Tandem Reactions for Thiazol-2(3H)-one Structures

Recent advancements in organometallic catalysis have introduced novel methods for the synthesis of thiazol-2(3H)-one skeletons. An efficient copper-catalyzed tandem reaction has been described, utilizing readily available starting materials: terminal alkynes, elemental sulfur, and isocyanates. nih.gov This protocol offers a cost-effective approach to a range of nitrogen and sulfur-containing heterocycles. nih.gov

The proposed mechanism involves the initial formation of a copper-acetylide, which then reacts with elemental sulfur to form an alkyne polysulfide intermediate. This anionic species subsequently reacts with an isocyanate, leading to a carbamothioate complex that undergoes cyclization to afford the final thiazol-2(3H)-one structure. nih.gov The reaction is typically carried out using a copper(I) salt like CuCl as the catalyst, in the presence of a base such as t-BuOK and an additive like N-methylpiperidine. nih.gov

Synthesis from Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide and its derivatives serve as valuable precursors for the synthesis of 2-hydrazinylthiazoles, which are structurally related to the target compound. The Hantzsch reaction can be employed by reacting thiosemicarbazone derivatives with α-halo carbonyl compounds, such as ethyl-2-chloroacetoacetate, to obtain the thiazole moieties in high yields. ias.ac.innih.gov For example, thiosemicarbazone derivatives synthesized from various aldehydes and 4-methyl thiosemicarbazide have been successfully cyclized to form thiazole products. ias.ac.innih.gov

A one-pot, three-component reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds has been shown to produce thiazole and thiazolyl-pyrazole derivatives in excellent yields. researchgate.net This method is advantageous due to its short reaction times and simple workup procedures. researchgate.net

Ring Closure Reactions (e.g., with chloroacetic acid)

Ring closure reactions provide another avenue to thiazolone systems. For instance, a thioureido acid can be reacted with monochloroacetic acid in an aqueous sodium carbonate solution. Subsequent acidification can lead to the formation of a thiazolone derivative. beilstein-journals.org Similarly, the condensation of thiosemicarbazone derivatives with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) can afford thiazolidinone derivatives. ias.ac.in These thiazolidinones can be key intermediates for further modifications.

Regioselective Synthesis of 5-nitro-3H-1,3-thiazol-2-one Precursors

The synthesis of the target molecule, this compound, requires the introduction of a nitro group at the C5 position of the thiazole ring. This is typically achieved by the nitration of a pre-formed thiazole precursor. The key intermediate for this strategy is 2-amino-5-nitrothiazole (B118965).

The synthesis of 2-amino-5-nitrothiazole can be accomplished via several routes. One method involves the nitration of 2-acetamidothiazole (B125242) with a mixture of sulfuric and nitric acid, followed by hydrolysis of the acetyl group. ias.ac.in Another approach starts with the bromination of N,N-dimethyl-2-nitroetheneamine, followed by reaction with thiourea. prepchem.comchemicalbook.comsci-hub.ru

PrecursorReagentsProductYieldReference(s)
N,N-dimethyl-2-nitroetheneamine1. Bromine in acetic acid 2. Thiourea2-Amino-5-nitrothiazole62% prepchem.comsci-hub.ru
2-AcetamidothiazoleNitric acid/Sulfuric acid2-Acetamido-5-nitrothiazole- ias.ac.in
2-Amino-5-nitrothiazoleBenzoyl chloride, triethylamine (B128534)2-Benzamido-5-nitrothiazole derivatives55-70%

Once 2-amino-5-nitrothiazole is obtained, the conversion of the 2-amino group to a 2-oxo group is the final critical step. However, direct conversion via diazotization with sodium nitrite (B80452) followed by hydrolysis has been reported to be problematic, leading to spontaneous decomposition and the formation of highly colored products. ias.ac.inias.ac.in

An alternative, though not explicitly detailed for this specific substrate, involves a two-step process. First, 2-amino-5-nitrothiazole can be converted to a 2-halo-5-nitrothiazole via a Sandmeyer-type reaction. The diazotization of 2-amino-5-nitrothiazole in dilute sulfuric acid in the presence of copper sulfate (B86663) and a sodium halide (e.g., NaCl or NaBr) has been shown to yield 2-chloro-5-nitrothiazole (B1590136) or 2-bromo-5-nitrothiazole (B146120). ias.ac.inresearchgate.net The subsequent hydrolysis of this 2-halo intermediate could potentially yield the desired this compound. However, the hydrolysis of related 2-acetamido-4-chlorothiazole has been shown to be prone to decomposition, suggesting that this final step would require careful optimization of reaction conditions to avoid degradation of the nitro-substituted ring. rsc.org

Derivatization Strategies for this compound Analogues

The functionalization of the this compound core structure is key to developing new derivatives. Strategies for derivatization primarily target the sulfur and nitrogen heteroatoms, as well as the carbon positions of the thiazolone ring, enabling the synthesis of a diverse library of analogues.

S-Substitution Approaches

Substitution at the sulfur atom of the thiazolone ring is a common strategy to introduce molecular diversity. While the parent compound exists as the 3H-1,3-thiazol-2-one tautomer, related structures like rhodanine (B49660) can undergo S-substitution. A notable example is the S-methylation in the synthesis of 5-arylidine-2-(methylthio)-thiazolone derivatives. An efficient and environmentally friendly method for this transformation involves a one-pot, multi-component reaction using an Alum [KAl(SO₄)₂·12H₂O] catalyst in water under microwave irradiation. eurjchem.com This approach facilitates the formation of both a C-S and a C-C bond, along with condensation and S-methylation in a single step. eurjchem.com

The reaction typically involves an aromatic aldehyde, a source of the thiazolone backbone like rhodanine, and a methylating agent, catalyzed by alum and a base like triethylamine. eurjchem.com

Table 1: Synthesis of 5-Arylidine-2-(methylthio)-thiazolone Derivatives

Entry Aldehyde Product Time (min) Yield (%)
1 4-Chlorobenzaldehyde 5-(4-Chlorobenzylidene)-2-(methylthio)thiazol-4(5H)-one 6 92
2 4-Methylbenzaldehyde 5-(4-Methylbenzylidene)-2-(methylthio)thiazol-4(5H)-one 7 89
3 4-Methoxybenzaldehyde 5-(4-Methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one 5 94
4 3-Nitrobenzaldehyde 5-(3-Nitrobenzylidene)-2-(methylthio)thiazol-4(5H)-one 8 85

Data sourced from a study on Alum-catalyzed microwave-assisted synthesis. eurjchem.com

N-Substitution Approaches

The nitrogen atom at the 3-position of the thiazolone ring offers a prime site for substitution, significantly influencing the molecule's properties. Various alkyl and aryl groups can be introduced at this position. For instance, N-((2Z)-3-(cyclopropylmethyl)-5-nitro-1,3-thiazol-2(3H)-ylidene)-N′-ethylurea features a cyclopropylmethyl group attached to the N-3 position. sigmaaldrich.com

Synthetic routes often involve the reaction of a precursor, such as a 2-aminothiazole (B372263) derivative, with an appropriate electrophile. In one study, N-substitution was achieved by reacting 3-amino-5-nitro-benzothiazole with chloroacetyl chloride in the presence of anhydrous potassium carbonate, demonstrating a method for N-acylation. acs.org Another approach involves reacting a thiazole derivative with a suitable sulphonyl chloride in the presence of a base like triethylamine to yield N-sulfonamide derivatives. scielo.org.mx These methods highlight the versatility of N-substitution for creating a wide array of thiazolone analogues. acs.orgscielo.org.mx

Modifications at the C-4 and C-5 Positions of the Thiazolone Ring

The carbon backbone of the thiazolone ring, specifically at the C-4 and C-5 positions, provides further opportunities for derivatization. The parent compound of interest is itself substituted with a nitro group at the C-5 position. nih.gov

Modifications at C-5 are frequently achieved through Knoevenagel condensation of a thiazolone (like rhodanine or 2-thioxo-1,3-thiazolidin-4-one) with various aldehydes. mdpi.commdpi.com This reaction creates an arylidene or alkylidene bridge at the C-5 position. Microwave-assisted synthesis has been shown to be an effective method for producing (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives. mdpi.com

Substitution at the C-4 position often involves starting with α-haloketones in a Hantzsch-type synthesis, which builds the thiazole ring with a pre-installed substituent at C-4. mdpi.com For example, reacting thiosemicarbazide with the appropriate α-halogen aryl-ketone leads to 2-hydrazinyl-4-aryl-thiazole derivatives. nih.gov This allows for the introduction of various aryl groups at the C-4 position, as seen in the synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. tandfonline.com

Multi-Component Reactions in Thiazolone Synthesis

Multi-component reactions (MCRs) are highly efficient for constructing complex molecular scaffolds like thiazolones in a single step from simple starting materials. nih.gov These reactions embody the principles of atom economy and procedural simplicity.

One prominent example is the Asinger reaction, a four-component process that combines sulfur, ammonia, and oxo compounds to yield 3-thiazolines. nih.gov A modified, one-pot, three-component version of this reaction uses preformed trimethylsilyl (B98337) (TMS)-imines, which react with a sulfur source and an α-halocarbonyl compound to produce 3-thiazolines with improved yields, especially for aromatic variants. nih.gov

Another strategy involves the three-component synthesis of 5,5′-methylenebis[4-arylthiazol-2(3H)-ones]. organic-chemistry.org This reaction condenses an aldehyde, such as benzaldehyde, with two equivalents of a 4-arylthiazol-2(3H)-one in methanol, catalyzed by an acid. organic-chemistry.org Similarly, hydrazono-thiazolones can be synthesized via a multi-component cyclo-condensation, highlighting the broad utility of MCRs in generating diverse thiazolone derivatives. tandfonline.combohrium.com

Table 2: Example of a Three-Component Thiazoline Synthesis

Aldehyde α-Haloketone TMS-Imine Product Yield (%)
Benzaldehyde 2-Chloro-1-phenylethan-1-one N-(Trimethylsilyl)methanimine 2,4-Diphenyl-2,3-dihydro-1,3-thiazole 75
4-Chlorobenzaldehyde 2-Bromo-1-(4-methoxyphenyl)ethan-1-one N-(Trimethylsilyl)methanimine 4-(4-Methoxyphenyl)-2-(4-chlorophenyl)-2,3-dihydro-1,3-thiazole 68

Data adapted from a study on modified Asinger-type reactions. nih.gov

Green Chemistry Approaches in Thiazolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazolones, to minimize environmental impact. mdpi.com These approaches focus on using eco-friendly catalysts, safer solvents, and energy-efficient reaction conditions. tandfonline.commdpi.com

Microwave-assisted synthesis has emerged as a powerful green tool, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. eurjchem.commdpi.com The synthesis of 5-arylidine-2-(methylthio)-thiazolone derivatives, for instance, has been successfully performed under microwave irradiation. eurjchem.com

The choice of catalyst and solvent is paramount in green synthesis. Vitamin B1 (thiamine hydrochloride), a natural and biodegradable organo-catalyst, has been effectively used to catalyze the synthesis of hydrazono-thiazolones. tandfonline.combohrium.comresearchgate.net This avoids the use of toxic catalysts. tandfonline.com Similarly, Alum [KAl(SO₄)₂·12H₂O] has been employed as a green, reusable, and efficient acid catalyst. eurjchem.com The use of water as a solvent in these reactions further enhances their green credentials, replacing hazardous organic solvents. eurjchem.commdpi.com These methodologies align with the contemporary demand for sustainable and environmentally benign chemical processes. tandfonline.com

Structural Characterization and Elucidation Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment within the 5-nitro-3H-1,3-thiazol-2-one molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of organic molecules. For this compound, ¹H-NMR would identify the different types of protons and their electronic environments, while ¹³C-NMR would provide information on the carbon skeleton.

¹³C-NMR: The ¹³C-NMR spectrum would display three signals corresponding to the three carbon atoms in the molecule: the carbonyl carbon (C2), the carbon bearing the nitro group (C5), and the carbon with the vinyl proton (C4). The chemical shifts of these carbons would provide critical confirmation of the thiazolone ring structure.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features:

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the thiazolone ring.

C=O Stretching: A strong absorption band typically around 1680-1720 cm⁻¹ for the carbonyl group (C=O) in the lactam structure.

NO₂ Stretching: Two distinct strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically found near 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. nih.gov

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region related to the thiazole (B1198619) ring.

While specific experimental IR spectra for this compound are not available, data from analogous compounds such as derivatives of 2-aminothiazole (B372263) confirm the presence of nitro group stretches in these expected regions. nih.govacs.org

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) allow for highly accurate mass determination, confirming the molecular formula.

For this compound (Molecular Formula: C₃H₂N₂O₃S), the exact monoisotopic mass is 145.9786 Da. uni.lu High-resolution mass spectrometry would aim to find a molecular ion peak corresponding to this value. While experimental literature data is scarce, predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺146.98588122.3
[M+Na]⁺168.96782131.7
[M-H]⁻144.97132124.4
[M+K]⁺184.94176125.5

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The this compound molecule contains chromophores, such as the nitro group and the thiazole ring system, which are expected to absorb in the UV region. The position and intensity of the absorption maxima (λ_max) would be characteristic of the electronic structure of the compound. However, specific experimental UV-Vis spectral data for this compound is not documented in the reviewed literature.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

This analysis would confirm the planarity of the thiazole ring and reveal the orientation of the nitro and carbonyl groups relative to the ring. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the N-H proton and the oxygen atoms of the carbonyl or nitro groups, forming extended one-, two-, or three-dimensional networks. nih.govnih.gov

A search of crystallographic databases indicates that while the crystal structures of several derivatives of 5-nitrothiazole (B1205993) have been determined nih.govnih.govresearchgate.netresearchgate.net, the specific crystal structure for the parent compound this compound has not been reported.

Computational and Theoretical Investigations of 5 Nitro 3h 1,3 Thiazol 2 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For thiazole (B1198619) derivatives, including those with nitro substitutions, Density Functional Theory (DFT) and ab initio methods are prominently used to provide reliable predictions of their properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of heterocyclic compounds due to its favorable balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for geometry optimization and electronic property calculations of thiazole derivatives. nih.govatlantis-press.com Studies on various substituted thiazoles have utilized B3LYP to investigate molecular structure, vibrational frequencies, and thermodynamic parameters. nih.govresearchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been successfully used to analyze the molecular structure and intramolecular charge transfer interactions in thiazole-based systems. nih.gov

The M06-2X functional, a high-nonlocality hybrid meta-GGA functional, is also utilized, particularly for systems where non-covalent interactions are important. shd-pub.org.rs Research on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives employed the M06-2X/6-311++G(d,p) level of theory for geometry optimizations, frequency calculations, and the analysis of frontier molecular orbitals. shd-pub.org.rsresearchgate.net These studies demonstrate that DFT methods can effectively model the effects of different substituents on the electronic structure of the thiazole ring system. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, provide another tier of theoretical investigation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy for electron correlation effects. mdpi.com Studies on substituted thiazole derivatives have sometimes employed Hartree-Fock (HF) calculations, often as a starting point for more complex methods or for comparative purposes. researchgate.netnih.gov For example, research on the protonation of thiazole derivatives used ab initio methods at the HF/6-31G** level to calculate relative pKa values. researchgate.net The use of MP2 has been noted in studies of related heterocyclic systems to investigate tautomeric stability, where it can provide crucial benchmarks for DFT results. mdpi.com

The choice of basis set is critical for the accuracy of quantum chemical calculations. Pople-style basis sets are commonly used for thiazole systems. The 6-311G(d,p) basis set is frequently paired with the B3LYP functional for geometric and electronic calculations of thiazole derivatives. nih.govmaterialsciencejournal.org For more detailed analyses, particularly those involving anions or excited states, diffuse functions and additional polarization functions are incorporated, leading to basis sets like 6-311++G(d,p) or 6-311++G(2d,2p). atlantis-press.comshd-pub.org.rs In studies involving transition metals, such as in cytochrome P450-mediated metabolism, a mixed basis set approach like LanL2DZ for the metal and 6-31+G(d) for other atoms may be employed. uni-duesseldorf.de The validation of the chosen theoretical level often involves comparing calculated results, such as geometric parameters or spectroscopic data, with available experimental data to ensure the method's reliability for the system under investigation. nih.gov

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the electron distribution and is fundamental to understanding a molecule's chemical reactivity and electronic transitions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), are key indicators of chemical reactivity. nih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a measure of the molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. materialsciencejournal.org

In thiazole derivatives, the introduction of an electron-withdrawing group like a nitro group (–NO₂) typically lowers the HOMO and LUMO energy levels and reduces the energy gap, which can enhance the molecule's electron-accepting capabilities. researchgate.net Conversely, electron-donating groups tend to increase the FMO energy levels. researchgate.net Computational studies provide specific energy values that quantify these effects.

Compound/Derivative TypeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylateB3LYP/6-311G(d,p)-7.06-2.524.54 materialsciencejournal.org
Thiazole Derivative in AcetoneDFT--4.673 researchgate.net
Acid blue 113 (azo dye)--5.227--
Ozone---4.99 nih.gov
Hydroxyl Radical---4.22 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

For a molecule like 5-nitro-3H-1,3-thiazol-2-one, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. nih.gov The region around the hydrogen atom attached to the nitrogen (N-H) would likely exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles. nih.gov MEP analysis provides a clear, visual representation of how the electron-withdrawing nitro group influences the charge distribution across the entire thiazole ring system. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron distribution, bonding interactions, and charge transfer within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization, which is crucial for understanding molecular stability and reactivity.

Global Chemical Reactivity Descriptors (e.g., ionization potential, electron affinity, global hardness, electrophilicity)

Ionization Potential (I) : The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Chemical Potential (µ) : Related to the escaping tendency of electrons from a system (µ = (EHOMO + ELUMO) / 2).

Global Hardness (η) : Measures the resistance of a molecule to change its electron distribution (η = (ELUMO - EHOMO) / 2). Soft molecules have a small energy gap and are more reactive.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons (ω = µ² / 2η). A higher electrophilicity index indicates a stronger electrophile.

Specific calculated values for this compound are not detailed in the available literature. However, studies on related nitroaromatic and thiazole compounds can provide a framework for understanding its reactivity. For example, the presence of a nitro group significantly lowers the LUMO energy, thereby increasing the electron affinity and the global electrophilicity index. This makes the molecule a better electron acceptor. QSAR studies on nitrobenzothiazole derivatives have utilized EHOMO and ELUMO as descriptors to correlate with biological activity, highlighting the importance of these frontier orbitals in determining molecular interactions ui.ac.idresearchgate.net. The general trend observed is that molecules with lower HOMO-LUMO energy gaps (i.e., lower hardness) tend to be more reactive ui.ac.id.

Table 1: Global Chemical Reactivity Descriptors and Their Formulas

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Potential (µ)µ = (EHOMO + ELUMO) / 2Electron escaping tendency.
Global Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Electrophilicity Index (ω)ω = µ² / 2ηPropensity to accept electrons.

Conformational Analysis and Tautomerism Studies

The 3H-1,3-thiazol-2-one ring system can potentially exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium can be significantly influenced by factors such as the solvent and the electronic nature of substituents.

For this compound, the principal tautomeric equilibrium would be between the keto form (3H-1,3-thiazol-2-one) and the enol form (2-hydroxythiazole).

Studies on analogous heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives, have demonstrated that the keto-enol equilibrium is highly solvent-dependent nih.govmdpi.comresearchgate.net. In polar aprotic solvents like DMSO, the keto form is often favored, whereas in non-polar solvents such as chloroform, the enol form can be more stable nih.govmdpi.comresearchgate.net. This is because polar solvents can stabilize the polar keto group, while non-polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding mdpi.comresearchgate.netmasterorganicchemistry.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes, dynamics, and intermolecular interactions of a molecule in a simulated environment, such as in aqueous solution or within a biological membrane mdpi.com.

While specific MD simulation studies on this compound were not found, the methodology is widely applied to nitroaromatic compounds to understand their behavior in biological systems mdpi.comnih.govresearchwithrutgers.comacs.org. For instance, MD simulations can be used to investigate how a ligand like this compound interacts with its protein target. These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the role of water molecules in the active site nih.govresearchwithrutgers.comacs.orgresearchgate.net.

An MD simulation of this compound docked into a target protein would typically involve the following steps:

System Setup : The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization : The system's energy is minimized to remove any steric clashes.

Equilibration : The system is gradually heated and pressurized to the desired temperature and pressure.

Production Run : The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

Analysis of the trajectory can provide insights into the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein nih.gov. Such studies are crucial for validating docking results and understanding the dynamic nature of ligand-protein interactions researchgate.net.

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex mdpi.com. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates biointerfaceresearch.comnih.gov.

Numerous studies have employed molecular docking to investigate the interaction of thiazole and nitrothiazole analogues with various biological targets. For example, thiazole derivatives have been docked into the active sites of enzymes like p56lck kinase biointerfaceresearch.com, tubulin nih.gov, and epidermal growth factor receptor (EGFR) nih.gov to explore their potential as anticancer agents. These studies typically identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's inhibitory activity.

In the context of this compound, molecular docking could be used to predict its binding to a potential target protein. The nitro group, being a strong hydrogen bond acceptor, would likely play a critical role in the interaction with the protein's active site residues. Docking simulations would provide a binding score, which estimates the binding free energy, and a detailed 3D model of the ligand-protein complex. This model would reveal:

Hydrogen Bonds : Formed between the nitro group, carbonyl oxygen, or N-H group of the ligand and polar amino acid residues.

Hydrophobic Interactions : Between the thiazole ring and non-polar residues.

π-π Stacking : Possible interactions between the aromatic thiazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These insights are vital for understanding the mechanism of action and for the rational design of more potent analogues nih.gov.

In Silico Prediction of Biological Activity and SAR Correlation

In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities, thereby reducing the time and cost of drug discovery pensoft.netmdpi.commdpi.com. Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that correlates the chemical structure of compounds with their biological activity using statistical models ui.ac.idresearchgate.net.

Structure-Activity Relationship (SAR) studies on 5-nitrothiazole (B1205993) derivatives have demonstrated the critical importance of the nitro group for their biological activity researchgate.net. For instance, the removal of the 5-nitro group in certain analogues leads to a complete loss of activity researchgate.net. QSAR studies on nitrobenzothiazole and nitro-thiadiazole derivatives have successfully developed models that predict antimalarial and antitubercular activities, respectively ui.ac.idresearchgate.netscispace.com. These models often use electronic descriptors (like atomic charges, EHOMO, ELUMO), steric descriptors, and lipophilicity (Log P) to quantify the structural features that govern activity ui.ac.idresearchgate.netnih.gov.

For this compound, a QSAR model could be developed by synthesizing a series of analogues with varied substituents on the thiazole ring and testing their biological activity. The resulting data would be used to build a mathematical equation correlating structural descriptors with activity. This model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules scispace.com.

Furthermore, in silico ADME prediction tools can assess the "drug-likeness" of this compound by evaluating its compliance with rules like Lipinski's Rule of Five and Veber's rules mdpi.comnih.gov. These predictions estimate properties such as oral bioavailability, membrane permeability, and potential for metabolism by cytochrome P450 enzymes, providing an early assessment of a compound's pharmacokinetic profile nih.govmdpi.com.

Structure Activity Relationship Sar Studies of 5 Nitro 3h 1,3 Thiazol 2 One Derivatives

Impact of Nitro Group Position and Presence on Biological Activity

The nitro group, particularly at the C-5 position of the thiazole (B1198619) ring, is a critical determinant of biological activity. As a potent electron-withdrawing group, it significantly influences the electronic properties of the heterocyclic system, which is often essential for interaction with biological targets. nih.govmdpi.com

Research on nitazoxanide (B1678950), a well-known drug featuring a 2-amino-5-nitrothiazole (B118965) ring, and its analogues has unequivocally demonstrated that the 5-nitro group is necessary for its activity against anaerobic bacteria and parasites. nih.govnih.gov The mechanism of action is believed to involve the inhibition of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism. nih.gov Studies have shown that removal or modification of the 5-nitro group typically leads to a significant reduction or complete loss of activity against these PFOR-dependent organisms. nih.gov

The biological function of the nitro group is often linked to its ability to undergo reduction within target cells, producing toxic intermediates like nitroso and superoxide (B77818) species that can cause cellular damage. mdpi.com In many nitro-containing drugs, such as 5-nitroimidazoles, this intercellular reduction is a crucial activation step. mdpi.com While the 5-nitro group on nitazoxanide is not metabolically reduced, its strong electron-withdrawing nature is vital for the acidity of the amide proton, allowing the formation of an active anion that inhibits the target enzyme. nih.gov

Comparative studies of thiazolide derivatives have further cemented the importance of the 5-nitro substituent. In evaluations against Cryptosporidium parvum, derivatives featuring a 5-nitro or a halogen group at the 5-position exhibited the most potent inhibitory activity. Conversely, replacing the 5-nitro group with other substituents such as methyl, propyl, or hydrogen resulted in a marked decrease in efficacy, highlighting the privileged nature of the 5-nitro substitution for this class of compounds.

Table 1: Influence of C-5 Substituent on Biological Activity of Thiazole Derivatives
Core StructureSubstituent at C-5General Impact on ActivityReference Example
Thiazolide-NO₂High PotencyNitazoxanide
Thiazolide-Cl, -Br, -IPotent (often comparable to -NO₂)Halogeno-thiazolides
Thiazolide-HReduced or Lost Activity5-unsubstituted analogues
Thiazolide-CH₃, -C₃H₇Negatively Impacted Activity5-alkyl analogues

Role of Substituents at Nitrogen (N-3) on Biological Activity

The substituent at the N-3 position of the thiazole ring plays a pivotal role in modulating the physicochemical properties and biological activity of the molecule. While specific SAR studies focusing on the N-3 position of the 5-nitro-3H-1,3-thiazol-2-one scaffold are not extensively detailed in the available literature, insights can be drawn from related thiazolidinone structures. In many classes of thiazolidinone-containing compounds, the N-3 position is a key site for modification to alter potency, selectivity, and pharmacokinetic properties. nih.gov For instance, in a series of 2,3-diaryl-1,3-thiazolidin-4-ones, modifications on the N-3 phenyl ring were critical for anti-HIV activity.

Influence of Substituents at Carbon (C-4) on Biological Activity

Substitution at the C-4 position of the 5-nitrothiazole (B1205993) ring can have a profound impact on biological activity, primarily through steric and electronic effects. The proximity of the C-4 position to the C-5 nitro group means that even small substituents can exert significant influence.

A key finding in the SAR of related 5-nitrothiazole analogues is the steric interaction between a C-4 substituent and the 5-nitro group. nih.gov For example, the introduction of a 4-chloro substituent onto a 2-amino-5-nitrothiazole head group resulted in a slight decrease in antibacterial activity. nih.gov This reduction in potency was attributed to a steric clash that forces the nitro group slightly out of plane with the thiazole ring. This disruption of planarity can diminish resonance stabilization, potentially altering the electronic characteristics of the scaffold and weakening its interaction with the target enzyme. nih.gov This principle suggests that maintaining coplanarity between the nitro group and the thiazole ring is advantageous for biological activity, and therefore, bulky substituents at the C-4 position are generally disfavored.

Table 2: Effect of C-4 Substitution on 5-Nitrothiazole Analogues
Substituent at C-4Proposed Mechanism of ImpactEffect on Biological Activity
-H (unsubstituted)Allows for coplanarity of the 5-nitro group with the thiazole ring.Optimal (baseline)
-ClIntroduces steric hindrance, forcing the 5-nitro group out of plane.Slight reduction
Bulky groups (e.g., -CH₃, -Ph)Increased steric hindrance, leading to greater disruption of planarity.Likely reduction (generally disfavored)

Effect of Fused Rings and Hybrid Systems on Activity (e.g., thiazole-oxadiazole, thiazole-triazole)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel agents with enhanced activity or improved pharmacological profiles. The 5-nitrothiazole moiety has been successfully incorporated into various hybrid systems, including those containing oxadiazole, thiadiazole, and triazole rings.

Thiazole-Thiadiazole/Oxadiazole Hybrids: The combination of 5-nitro-heteroaryl scaffolds (like nitrofuran) with a thiadiazole-thiazolidinone system has yielded compounds with potent antibacterial activity, particularly against Gram-positive bacteria and Helicobacter pylori. nih.gov Similarly, hybrids incorporating the 1,3,4-oxadiazole (B1194373) ring have been explored, as this moiety is a known bio-isostere for amide and ester groups and can improve pharmacokinetic properties. nih.gov 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have shown potent antiprotozoal activity. mdpi.com

Thiazole-Triazole Hybrids: The 1,2,4-triazole (B32235) ring is another privileged heterocyclic system known for a wide range of biological activities. Fused systems such as nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazoles containing a nitrophenyl substituent have demonstrated promising antitubercular activity. jetir.org The combination of these two pharmacophores can lead to synergistic effects or allow the molecule to interact with multiple targets. SAR studies on some thiazole-triazole hybrids suggest that electron-withdrawing groups, including nitro groups, on aryl substituents are beneficial for antibacterial effects.

Thiazole-Thiazolidinone Hybrids: The hybridization of a 5-nitrothiazole core with a thiazolidin-4-one moiety has been shown to be a fruitful approach for generating potent antimicrobial agents. nih.govresearchgate.net Certain compounds from this class have exhibited low micromolar to sub-micromolar activities against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. nih.gov

Table 3: Biological Activity of 5-Nitrothiazole Hybrid Systems
Hybrid SystemKey Structural FeaturesObserved Biological ActivityReference Study Focus
Nitrofuran-Thiadiazole-ThiazolidinoneCombines three active pharmacophoresPotent anti-H. pylori and anti-MRSAAntibacterial nih.gov
Nitrothiazole-ThiazolidinoneDirect hybridization of the two ringsAntitubercular, anti-MRSA, AntifungalAntimicrobial nih.gov
Nitrophenyl-Triazolo-ThiadiazoleFused heterocyclic coreAntitubercularAntitubercular jetir.org
Nitroaryl-ThiadiazoleLinked nitroaromatic and thiadiazole ringsAntiprotozoal (Trypanosoma, Leishmania)Antiprotozoal mdpi.com

Pharmacophore Identification and Lead Optimization Strategies

Based on extensive SAR studies, the 5-nitrothiazole ring itself is identified as the core pharmacophore responsible for the biological activity in this class of compounds. The nitro group acts as a key anchor and electronic modulator, while the thiazole ring serves as a versatile scaffold. Lead optimization strategies, therefore, often focus on modifying the "head group" (the 5-nitrothiazole moiety) and the appended functionalities to enhance potency and selectivity. nih.govnih.gov

Key optimization strategies include:

Head Group Modification: While the 2-amino-5-nitrothiazole of nitazoxanide is highly effective, research has shown that replacing it with other electron-withdrawing substituted heterocycles can be a viable route to new analogues. nih.gov For example, replacing the thiazole with a dinitrothiophene ring was found to maintain or even improve activity against certain bacteria. nih.gov This demonstrates that while the 5-nitro group is crucial, the scaffold holding it can be fine-tuned.

Molecular Hybridization: As discussed previously, combining the 5-nitrothiazole pharmacophore with other biologically active heterocycles (thiazolidinones, triazoles, etc.) is a successful lead optimization strategy. This approach aims to create multifunctional molecules that may have synergistic effects, broader activity spectra, or the ability to overcome resistance mechanisms. nih.govresearchgate.net

Systematic Analogue Synthesis: A classic optimization approach involves the synthesis of a library of analogues with systematic variations at different positions of the lead compound. This allows for a thorough exploration of the SAR and the identification of substituents that improve activity and drug-like properties. This was effectively used in the development of nitazoxanide analogues, where modifications to both the "head" and "tail" regions of the molecule were explored to map out the SAR landscape. nih.gov

Through these strategies, initial hits containing the 5-nitrothiazole pharmacophore can be systematically refined into lead compounds with improved efficacy and pharmacological profiles.

Future Directions and Research Perspectives

Development of Novel 5-nitro-3H-1,3-thiazol-2-one Analogues with Enhanced Specificity and Potency

The core strategy for advancing the therapeutic utility of this compound involves the rational design and synthesis of new analogues. The objective is to refine the molecule's structure to achieve higher potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the parent compound.

Research into related 5-nitrothiazole (B1205993) structures has demonstrated the profound impact of specific substitutions on biological activity. For instance, the synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles has yielded potent and selective allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various diseases including cancer and inflammation. nih.govresearchgate.net SAR studies in this series revealed that while methoxy, methyl, and nitro groups on a linked benzimidazole (B57391) ring were tolerated, blocking the 1-position of the benzimidazole resulted in a loss of activity. nih.gov Similarly, a series of novel 5-nitrothiazole-piperazine derivatives showed promising antiparasitic activity against Giardia lamblia and Trichomonas vaginalis, with some compounds proving to be significantly more potent than the standard drug, metronidazole. researchgate.net

Future work on this compound should involve creating a diverse library of analogues by introducing various substituents at different positions of the thiazole (B1198619) ring. The impact of these modifications on potency can be systematically evaluated. For example, studies on other thiazole derivatives have shown that electron-donating groups can enhance antimicrobial activity, whereas electron-withdrawing groups may favor other biological actions. nih.gov The strategic replacement of moieties within the molecule, guided by bioisosteric principles, can also lead to compounds with improved pharmacological profiles.

Table 1: Examples of Synthesized 5-Nitrothiazole Analogues and their Biological Activity
Compound SeriesTargetKey FindingsReference
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesc-Jun N-terminal kinase (JNK)Discovered potent, allosteric JNK inhibitors with selectivity against p38 kinase. nih.gov
5-nitrothiazole-piperazine derivativesGiardia lamblia, Trichomonas vaginalisCompounds 4c and 7e were 15 times more potent against T. vaginalis than metronidazole. researchgate.net
N-(5-nitrothiazol-2-yl)-carboxamido derivativesSARS-CoV-2 MproCompound 3b showed the most promising anti-SARS-CoV-2 activity (IC50 = 174.7 µg/mL). tandfonline.com
4-para-nitrophenyl substituted morpholine-thiazolesBovine Carbonic Anhydrase-II (CA-II)Resulted in a more potent series (IC50 range 14–20 μM) compared to unsubstituted analogues. nih.gov

Advanced Mechanistic Elucidation via High-Throughput Screening and Omics Technologies

A critical aspect of future research is to precisely define the mechanism of action (MOA) for this compound and its most promising analogues. High-throughput screening (HTS) offers a powerful platform for rapidly assessing large libraries of these compounds against a wide array of biological targets, such as enzymes or cell lines, to identify primary targets and potential off-target interactions. mdpi.comnih.gov HTS assays can be designed to screen for inhibitors of specific enzyme families (e.g., kinases, proteases) or to identify compounds that disrupt particular cellular pathways. researchgate.net

Beyond initial screening, "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, systems-level view of a drug's effect on cellular processes. ebrary.netnih.gov By treating cells with a this compound analogue and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite concentrations (metabolomics), researchers can generate hypotheses about the compound's MOA. youtube.com For example, proteomics can help in the direct identification of protein targets, while metabolomics can reveal which metabolic pathways are perturbed by the compound's activity. youtube.com These sophisticated tools are invaluable for moving beyond phenotypic observations to a deep mechanistic understanding, which is essential for optimizing lead compounds and predicting potential side effects. ebrary.netnih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

The 5-nitrothiazole core is present in compounds with a wide spectrum of biological activities, suggesting that derivatives of this compound could be repurposed for new therapeutic indications. While antimicrobial and antiparasitic activities are well-documented for this class, emerging research points to several other promising areas.

One significant area is oncology. The evaluation of 2-amino-5-nitrothiazole (B118965) as a hypoxic radiosensitizer suggests a potential role for related compounds in cancer therapy, helping to make tumor cells more susceptible to radiation treatment. nih.gov Furthermore, other thiazole derivatives have been shown to act as potent inhibitors of tubulin polymerization, a validated anticancer mechanism. nih.gov Another avenue is in treating inflammatory and metabolic diseases. As noted, derivatives of 2-bromo-5-nitrothiazole (B146120) have been developed as potent JNK inhibitors, a target for conditions like type-2 diabetes, obesity, and inflammatory disorders. nih.gov The antiviral potential of this scaffold has also been highlighted by the design of N-(5-nitrothiazol-2-yl)-carboxamido derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2. tandfonline.com Systematic screening of this compound analogues against a broad panel of disease-relevant targets could uncover entirely new therapeutic applications.

Integration of In Silico and Experimental Approaches for Rational Drug Design

The synergy between computational (in silico) and experimental methods is central to modern rational drug design. nih.govf1000research.com For this compound, this integrated approach will be crucial for accelerating the discovery of optimized analogues. Molecular docking, a key in silico technique, can be used to predict how newly designed derivatives will bind to the active site of a specific target protein. ijirt.orgmdpi.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. ijirt.org For example, docking studies have been successfully used to investigate the binding interactions of thiazole derivatives with targets like tubulin, VEGFR-2, and various microbial enzymes. nih.govmdpi.com

Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of virtual compounds before they are synthesized. nih.gov This early assessment of drug-likeness and potential liabilities helps to filter out candidates that are unlikely to succeed in later stages of development. nih.gov The iterative cycle of in silico design and prediction, followed by chemical synthesis and experimental validation, creates a highly efficient feedback loop for refining lead compounds. This rational, hypothesis-driven process is far more effective than traditional trial-and-error approaches and will be instrumental in developing potent, specific, and safe drugs based on the this compound scaffold.

Table 2: Application of In Silico Docking in Thiazole Derivative Research
Compound ClassProtein TargetKey In Silico FindingReference
2,4-disubstituted thiazolesTubulinIdentified compounds 7c and 9a as potent inhibitors with excellent binding modes. nih.gov
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesAromatase, EGFR, CDK2, Bcl-2Compound 4c exhibited promising binding affinity toward the active sites of all four proteins. mdpi.com
5-Methylthiazole-Thiazolidinone ConjugatesCOX-1, COX-2, LOXCompounds showed better docking scores against COX-1, identifying it as the likely molecular target. mdpi.com
Benzothiazole (B30560) derivativesDHPS EnzymeThe most potent compounds (16a-c) showed IC50 values comparable to the standard drug, aligning with docking results. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 5-nitro-3H-1,3-thiazol-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization reactions or functional group transformations. For example, isotopic labeling studies (e.g., 15N incorporation) require precise control of reaction stoichiometry and solvent systems. In the synthesis of related nitro-thiazole compounds, pyridine has been used as a solvent and base to facilitate acylation reactions, achieving yields of ~70–85% under mild conditions . Optimizing reaction time (e.g., overnight stirring) and purification methods (e.g., chromatography or recrystallization) is critical to minimize byproducts. Variations in nitro-group positioning (e.g., para vs. meta substitution) can alter reactivity, necessitating temperature control (25–60°C) to avoid decomposition .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming proton environments and carbon frameworks. For example, thiazole ring protons typically resonate at δ 7.5–8.5 ppm, while nitro groups deshield adjacent carbons, shifting signals to δ 140–160 ppm in 13C spectra .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying tautomeric forms (e.g., thione vs. thiol). Intermolecular hydrogen bonds (e.g., N–H···N/O) stabilize crystal packing, as observed in centrosymmetric dimers of similar thiazole derivatives .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional group integrity .

Advanced: How can isotopic labeling (e.g., 15N) be utilized to study the metabolic or decomposition pathways of this compound?

Methodological Answer:
15N-labeled isomers enable tracing of nitrogen migration during decomposition or metabolic processing. For example:

  • Synthesis : Labeling specific nitrogen positions (e.g., N(1), N(2)) involves using 15N-enriched precursors (e.g., 15NH4Cl) in cyclization reactions. Yields of 15N-labeled NTO analogs reach ~60–75% under reflux conditions .
  • Analytical Techniques : 15N NMR (δ −200 to −300 ppm) and mass spectrometry (e.g., fragmentation patterns) distinguish labeled isomers. For instance, 15N incorporation shifts 1H NMR signals by 0.1–0.3 ppm due to altered spin-spin coupling .

Advanced: What computational models are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?

Methodological Answer:

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-311+G**) predicts electronic properties (e.g., HOMO-LUMO gaps) and nitro-group orientation. For example, planar thiazole rings with puckering amplitudes <0.5 Å exhibit higher thermal stability .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polar aprotic solvents like DMF) to assess solubility and degradation kinetics. Activation energies for decomposition pathways (e.g., nitro → nitroso conversion) can be modeled using Arrhenius parameters derived from DSC data .

Advanced: How should researchers address contradictory data on decomposition pathways of nitro-thiazole derivatives?

Methodological Answer:
Contradictions in decomposition mechanisms (e.g., radical vs. ionic pathways) require multi-method validation:

  • Thermal Analysis : TGA-DSC identifies exothermic/endothermic events (e.g., melting vs. decomposition). For NTO analogs, mass loss at 200–250°C correlates with nitro-group elimination .
  • Isotopic Tracers : 15N-labeled compounds paired with GC-MS track nitrogenous byproducts (e.g., NO, N2O) to distinguish pathways .
  • Kinetic Studies : Pseudo-first-order rate constants derived from UV-Vis spectroscopy (e.g., λmax = 320 nm for nitro absorption) clarify pH-dependent stability .

Basic: How do substituents on the thiazole ring influence the biological activity of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., binding to PFOR enzymes in anaerobic organisms). Methoxy substituents increase solubility but reduce reactivity .
  • Structure-Activity Relationships (SAR) : Comparative studies of analogs (e.g., 5-nitro vs. 5-chloro derivatives) via in vitro assays (MIC values) reveal nitro’s role in antimicrobial potency .

Advanced: What experimental strategies mitigate challenges in crystallizing nitro-thiazole derivatives for structural studies?

Methodological Answer:

  • Solvent Screening : Mixed solvents (e.g., CH3OH/CHCl3) improve crystal growth by balancing polarity. Slow evaporation at 4°C enhances lattice ordering .
  • Hydrogen Bond Engineering : Introducing –NH2 or –OH groups promotes intermolecular interactions (e.g., C–H···O/N), as seen in centrosymmetric dimers of N-(5-chlorothiazol-2-yl)benzamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.